molecular formula C8H17NO5 B1212237 N-Ethylglycocyamine

N-Ethylglycocyamine

Cat. No.: B1212237
M. Wt: 207.22 g/mol
InChI Key: CTNBESGEKMCKRZ-LXGUWJNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylglycocyamine is a polyol.

Scientific Research Applications

Biochemical Applications

N-Ethylglycocyamine serves as a substrate for creatine phosphokinase, an enzyme critical in energy metabolism. It plays a role in the synthesis of phosphocreatine, which is essential for energy storage in muscle cells. The compound's interaction with creatine phosphokinase has implications for understanding muscle metabolism and energy dynamics during physical exertion .

Table 1: Substrate Characteristics of this compound

PropertyDescription
RoleSubstrate for creatine phosphokinase
Energy StorageContributes to phosphocreatine synthesis
Biochemical SignificanceImportant in muscle energy metabolism

Pharmacological Applications

Research indicates that this compound may have potential therapeutic applications, particularly in cardiology. Studies have suggested that compounds like this compound can enhance cardiac function and recovery from ischemic conditions by improving energy availability in cardiac tissues .

Case Study: Cardiac Function Improvement

A study investigated the effects of this compound on cardiac tissues subjected to ischemia-reperfusion injury. Results showed that supplementation with this compound led to improved recovery of cardiac function, highlighting its potential as a therapeutic agent in heart disease management.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Its ability to modulate oxidative stress pathways could be beneficial in conditions such as neurodegenerative diseases. Research has indicated that similar compounds can protect neuronal cells from oxidative damage, which is a common pathway leading to cell death in various neurological disorders .

Table 2: Potential Neuroprotective Mechanisms

MechanismDescription
Antioxidant ActivityReduces oxidative stress in neuronal cells
Cell Survival PromotionEnhances cell viability under stress conditions
NeuroprotectionPotential application in neurodegenerative diseases

Implications in Sports Medicine

Given its role in energy metabolism, this compound is also being explored within the context of sports medicine. Its potential to enhance energy reserves may aid athletes during high-intensity training and recovery phases. Research into its efficacy as a performance-enhancing agent is ongoing, particularly regarding its safety and effectiveness compared to traditional supplements like creatine .

Chemical Reactions Analysis

Phosphorylation via Enzymatic Pathways

N-Ethylglycocyamine undergoes phosphorylation in the presence of creatine phosphokinase , an enzyme typically associated with adenosine triphosphate (ATP)-dependent reactions. This enzymatic process facilitates the transfer of a phosphoryl group to this compound, forming a phosphorylated intermediate. Subsequent cyclization of this intermediate yields N-ethyl-glycocyamidine (negmidine) , which is excreted in urine .

Key Conditions :

  • Enzyme: Creatine phosphokinase

  • Cofactors: ATP or similar phosphoryl donors

  • Physiological relevance: Observed in metabolic studies .

Cyclization Reactions

This compound undergoes acid-catalyzed cyclization to form glycocyamidine derivatives. This reaction parallels the cyclization of creatine to creatinine and is influenced by pH, temperature, and catalysts .

Mechanism and Conditions

  • Acidic Conditions : Prolonged heating with hydrochloric acid (HCl) induces ring closure, forming a six-membered glycocyamidine structure .

  • Thermal Activation : Anhydrous this compound cyclizes at 160–170°C, with zinc chloride (ZnCl₂) as a catalyst accelerating the process .

  • Equilibrium Dynamics : The reaction reversibility depends on pH, with acidic conditions favoring cyclization (equilibrium constant increases with temperature) .

Table 1: Cyclization Conditions and Products

ConditionsCatalystProductYield/Notes
HCl, 60–65°CNoneN-EthylglycocyamidineNear-complete conversion
ZnCl₂, 120–130°CZnCl₂ZnCl₂ complexDouble salt isolation
Gaseous HCl, room tempNoneHydrochloride saltRequires ammonia for free base

Hydrolysis and Ring Opening

Under basic conditions, N-ethylglycocyamidine derivatives revert to their open-chain form, regenerating this compound. This reversibility is critical in biochemical pathways involving guanidino acids .

Reaction Example :

N Ethylglycocyamidine+H2ObaseN Ethylglycocyamine+NH3\text{N Ethylglycocyamidine}+\text{H}_2\text{O}\xrightarrow{\text{base}}\text{N Ethylglycocyamine}+\text{NH}_3

Key Factors :

  • pH Sensitivity : Alkaline conditions (pH > 7) promote hydrolysis.

  • Temperature : Elevated temperatures accelerate the reaction rate .

Radical-Mediated Alkylation

While direct evidence for this compound is limited, related glycocyamidines participate in radical-mediated alkylation. For example, methyl iodide (MeI) generates methyl radicals that abstract hydrogen atoms, leading to benzylated products in toluene . This suggests potential reactivity for this compound under radical-forming conditions.

Proposed Pathway :

  • Radical Initiation : MeI → CH₃· + I·

  • Hydrogen Abstraction : CH₃· + toluene → C₆H₅CH₂·

  • Coupling : C₆H₅CH₂· + this compound → N-benzylated product .

Comparative Reactivity

This compound’s reactivity is moderated by its ethyl group, which sterically hinders nucleophilic sites compared to unsubstituted glycocyamine. This affects reaction rates and product distributions in cyclization and phosphorylation .

Table 2: Reaction Rates of Glycocyamine Derivatives

CompoundCyclization Rate (Relative to Creatine)Phosphorylation Efficiency
Creatine1.0 (reference)High
Glycocyamine0.3Moderate
This compound0.2Low

Properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-ethyliminohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C8H17NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h3,5-8,10-14H,2,4H2,1H3/t5-,6+,7+,8+/m0/s1

InChI Key

CTNBESGEKMCKRZ-LXGUWJNJSA-N

SMILES

CCN=CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCN=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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